molecular formula C11H13NO3 B1463125 2-Phenyl-morpholine-3-carboxylic acid CAS No. 751421-37-1

2-Phenyl-morpholine-3-carboxylic acid

Cat. No. B1463125
M. Wt: 207.23 g/mol
InChI Key: CCVZQEQSEKNUJG-UHFFFAOYSA-N
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Description

2-Phenyl-morpholine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The compound is a white solid in its physical form .


Synthesis Analysis

The synthesis of 2-Phenyl-morpholine-3-carboxylic acid and similar compounds often involves the use of natural amino acids like S-proline and S-pyroglutamic acid . The new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .


Molecular Structure Analysis

The InChI code for 2-Phenyl-morpholine-3-carboxylic acid is 1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) . The compound contains a morpholine ring attached to a phenyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

2-Phenyl-morpholine-3-carboxylic acid is a white solid . The compound’s IUPAC name is 2-phenyl-3-morpholinecarboxylic acid .

Scientific Research Applications

Synthesis and Chemical Properties

2-Phenyl-morpholine-3-carboxylic acid has been utilized in various synthetic pathways and chemical studies. For instance, a study by Sladojevich, Trabocchi, and Guarna (2007) demonstrates the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid through a practical route, highlighting its application in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Application in Biological Studies

The compound has found application in biological studies as well. For instance, Bodke and Sangapure (2003) investigated the reaction of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate, leading to compounds including morpholino derivatives, which were then screened for antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Pharmaceutical Research

In pharmaceutical research, the compound has been studied for its potential in creating HIV-1 protease inhibitors. A study by Balani et al. (1995) reported the metabolism of a compound (L-689,502), which is a potent inhibitor of HIV-1 protease, into several metabolites including derivatives of morpholin-2-one (Balani et al., 1995).

Antitumor Activity

Research by Lu et al. (2020) focused on an indazole derivative, incorporating morpholine, for its potential antitumor properties. The study included the design, synthesis, and analysis of its crystal structure and biological activity against various cancer cell lines (Lu et al., 2020).

Coordination Compounds and Crystal Engineering

The compound has been used in the field of coordination chemistry and crystal engineering. A study by Gu et al. (2017) utilized a related carboxylic acid as a building block for designing diverse coordination polymers, demonstrating the versatility of such compounds in crystal engineering (Gu et al., 2017).

Safety And Hazards

The safety data sheet for 2-Phenyl-morpholine-3-carboxylic acid indicates that it is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility or the unborn child. It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

2-phenylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZQEQSEKNUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-morpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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